molecular formula C16H18N4O2 B2751472 (E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477482-59-9

(E)-N'-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B2751472
CAS No.: 1477482-59-9
M. Wt: 298.346
InChI Key: RYFCSFKHWWRMDE-LICLKQGHSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a methoxyphenyl group, a tetrahydroindazole ring, and a carbohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, such as the tetrahydroindazole ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSFKHWWRMDE-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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